molecular formula C23H21FN4OS B2769633 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226433-73-3

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2769633
CAS RN: 1226433-73-3
M. Wt: 420.51
InChI Key: YPQMNEMIUWACEW-UHFFFAOYSA-N
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Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety next to a piperazine ring, a methylphenyl group, and a thieno[3,2-d]pyrimidin-4(3H)-one core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 420.5024432 and a molecular formula of C23H21FN4OS . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Compounds related to "2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" have been synthesized and evaluated for their antimicrobial activity. For example, dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized and tested against microorganism strains, showing high antimicrobial activity in some cases (Yurttaş et al., 2016).

Antitumor and Antiproliferative Activities

  • Several studies have focused on the synthesis and evaluation of derivatives for their antitumor and antiproliferative activities. For instance, pyrimidinyl pyrazole derivatives and related compounds have been shown to exhibit potent cytotoxicity against tumor cell lines (Naito et al., 2005). Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing good antiproliferative effect against human cancer cell lines (Mallesha et al., 2012).

Pharmacokinetic and Drug Metabolism Studies

  • Research has also been conducted on the metabolism and pharmacokinetics of compounds with similar structures, aiming to identify metabolic pathways and potential applications in treating diseases such as chronic myelogenous leukemia. For example, a study on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified its main metabolites in chronic myelogenous leukemia patients (Gong et al., 2010).

Targeted Therapeutic Applications

  • The targeted inhibition of specific biological pathways is a key focus in the development of new therapeutic agents. For instance, GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin, has been assessed for its efficacy in cancer models, highlighting the potential for clinical application in treating cancers (Salphati et al., 2012).

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c1-15-2-4-16(5-3-15)19-14-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,14H,10-13H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQMNEMIUWACEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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